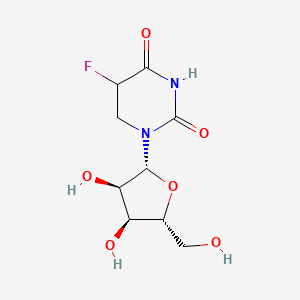

5-Fluoro-5,6-dihydrouridine

Descripción

Significance within Fluorinated Nucleoside and Pyrimidine (B1678525) Analog Research

The introduction of fluorine into nucleoside analogs has proven to be a highly successful strategy in the development of therapeutic agents, particularly in the fields of oncology and virology. mdpi.comnih.govtandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly alter the biological and physicochemical characteristics of the parent molecule. mdpi.com

The incorporation of fluorine can:

Enhance Metabolic Stability: Replacing a hydrogen or hydroxyl group with fluorine can increase the stability of the glycosidic bond and protect the molecule from enzymatic degradation. mdpi.comresearchgate.net

Modulate Biological Activity: The electronic properties of the nucleobase are altered by the presence of fluorine, which can impact its interaction with enzymes and other biological targets. mdpi.comtandfonline.com

Improve Pharmacokinetic Properties: Fluorination can influence lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion. mdpi.com

Contextual Role as a Metabolite and Modified Nucleoside

5-Fluoro-5,6-dihydrouridine is a principal catabolite of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govnih.gov 5-FU is widely used in the treatment of various cancers, and its metabolism is a critical factor in both its efficacy and its toxicity. mdpi.comresearchgate.net The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is responsible for the conversion of 5-FU to 5-fluoro-5,6-dihydrouracil (often referred to as 5-FUH2 or 5-DHFU in metabolic studies). nih.govmedchemexpress.comcaymanchem.com Understanding the pharmacokinetics of this metabolic process is crucial for personalizing 5-FU therapy and identifying patients who may be at risk for severe side effects due to impaired DPD activity. nih.govresearchgate.net

Beyond its role in pharmacology, this compound is also studied as a modified nucleoside. The parent compound, dihydrouridine (D), is a naturally occurring modified RNA base found in the transfer RNA (tRNA) of most organisms. nih.govoup.comresearchgate.net Dihydrouridine is known to increase the conformational flexibility of the tRNA molecule. researchgate.net The presence of the fluorine atom in this compound adds another layer of complexity, allowing researchers to probe the structural and functional consequences of this specific modification on nucleic acids. smolecule.com Studies have shown that the incorporation of 5-fluorouracil into tRNA can lead to reduced levels of dihydrouridine. acs.orgutmb.edu

Overview of Research Trajectories for Fluorinated Dihydropyrimidines and Dihydrouridines

Research into fluorinated dihydropyrimidines and dihydrouridines is following several key trajectories:

Drug Metabolism and Pharmacokinetics: A significant area of research focuses on the role of this compound in the metabolism of 5-fluorouracil. nih.govnih.govresearchgate.net Studies investigate how factors like liver function can impact the conversion of 5-FU to its dihydrogenated metabolite, which has implications for drug efficacy and patient safety. nih.gov

Synthesis and Chemical Properties: The development of efficient and regioselective methods for the synthesis of fluorinated dihydropyrimidines is an ongoing area of chemical research. smolecule.comrsc.org Understanding the chemical reactivity of these compounds is essential for creating new derivatives with desired properties. smolecule.com

Biological Activity and Therapeutic Potential: Researchers are exploring the potential biological activities of fluorinated dihydropyrimidines beyond their role as metabolites. researchgate.net This includes investigating their potential as antiviral or anticancer agents in their own right. smolecule.com

Structural Biology and Nucleic Acid Function: The study of dihydrouridine and its fluorinated analogs in the context of RNA structure and function is a growing field. nih.govresearchgate.net Techniques like X-ray crystallography and NMR spectroscopy are used to understand how these modifications impact the three-dimensional structure of RNA and its interactions with proteins. nih.gov The development of new methods to map the location of dihydrouridine in RNA is also a key research focus. researchgate.netpnas.org

Table 1: Key Research Findings on this compound and Related Compounds

| Research Area | Key Findings | References |

| Metabolism | This compound is the primary metabolite of 5-fluorouracil, formed by the enzyme dihydropyrimidine dehydrogenase (DPD). | nih.govmedchemexpress.comcaymanchem.com |

| Impaired liver function can reduce the catabolism of 5-fluorouracil to 5-fluoro-5,6-dihydrouracil. | nih.gov | |

| Pharmacokinetics | The plasma levels of 5-fluoro-5,6-dihydrouracil are monitored to assess 5-fluorouracil metabolism and identify patients with DPD deficiency. | nih.govresearchgate.net |

| Synthesis | Methods for the direct fluorination of dihydrouridine and reactions involving halogenated uracils are used to synthesize this compound. | smolecule.com |

| Biological Activity | The fluorination of dihydropyrimidines can influence their biological activity, with some derivatives showing potential as anticancer or antiviral agents. | smolecule.comresearchgate.net |

| Structural Impact | Dihydrouridine, the parent compound, introduces flexibility into the RNA backbone. | nih.govresearchgate.net |

| Incorporation of 5-fluorouracil into tRNA can decrease the levels of naturally occurring dihydrouridine. | acs.orgutmb.edu |

Structure

3D Structure

Propiedades

Número CAS |

88291-54-7 |

|---|---|

Fórmula molecular |

C9H13FN2O6 |

Peso molecular |

264.21 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,1-2H2,(H,11,16,17)/t3?,4-,5-,6-,8-/m1/s1 |

Clave InChI |

GSMVBLWSOUYVDG-NLQUXFCRSA-N |

SMILES isomérico |

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |

SMILES canónico |

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 5,6 Dihydrouridine

Direct Synthetic Pathways to 5-Fluoro-5,6-dihydropyrimidines

Direct synthetic routes to 5-fluoro-5,6-dihydropyrimidines often involve the fluorination of uracil (B121893) or its derivatives. These methods are designed to introduce a fluorine atom at the C-5 position and saturate the C5-C6 double bond of the pyrimidine (B1678525) ring.

Reactions of 5-Substituted Uracils with Fluorine and Subsequent Treatments

The reaction of uracil and its 5-substituted derivatives with elemental fluorine is a primary method for the synthesis of 5-fluoro-5,6-dihydropyrimidines. fluorine1.runih.govoup.com This process typically involves passing diluted elemental fluorine through a solution of the uracil derivative in a suitable solvent, such as acetic acid. nih.govoup.comoup.com The fluorination of uracil in acetic acid is believed to proceed through an addition-elimination mechanism involving radical cation intermediates. 20.210.105

Following the initial fluorination, subsequent treatment with various alcohols leads to the formation of the corresponding 5-fluoro-5,6-substituted-5,6-dihydropyrimidines. nih.govoup.comoup.com For instance, the reaction of thymine (B56734) with fluorine in acetic acid, followed by treatment with different alcohols, yields 5-fluoro-5-methyl-6-alkoxy-5,6-dihydropyrimidines. nih.govoup.com Similarly, 5-halogenated uracils and 5-nitrouracil (B18501) can be converted into 5-fluoro-5-halogeno-6-hydroxy-5,6-dihydropyrimidines and the corresponding 5-nitro analogue, respectively. nih.govoup.com

The reaction of uracil with fluorine in trifluoroacetic acid can produce 5,6-difluoro-5,6-dihydrouracil and 5-fluoro-6-trifluoroacetoxy-5,6-dihydrouracil. google.com The composition of the final products is influenced by the reaction conditions and the reagents used. fluorine1.ru

Preparation of 5-Fluoro-5,6-dihydro-6-alkoxy-uracils

A significant pathway for synthesizing 5-fluoro-5,6-dihydro-6-alkoxy-uracils involves the reaction of 5-fluorouracil (B62378) with a source of electrophilic halogen in the presence of an alcohol. For example, treating 5-fluorouracil with bromine in methanol (B129727) can produce (±)-r-5-bromo-5-fluoro-t-6-methoxy-5,6-dihydrouracil. researchgate.net

Another approach involves the direct fluorination of uracil or its derivatives in alcoholic solvents. The reaction of uracil or 1-methyluracil (B15584) with trifluoromethyl hypofluorite (B1221730) in methanol at low temperatures yields (±)-cis-5-fluoro-6-methoxy-5,6-dihydrouracil in high yield. researchgate.net Similarly, reacting acetyl hypofluorite with uracil derivatives in various alcohols like methanol, ethanol, isopropanol, and tert-butanol (B103910) leads to the regioselective formation of 5-fluoro-6-alkoxy-1,3-dimethyl-5,6-dihydrouracil derivatives. researchgate.net

The reaction of 5-substituted uracils with fluorine in acetic acid followed by treatment with various alcohols is a versatile method for obtaining a range of 5-fluoro-5-methyl-6-alkoxy-5,6-dihydropyrimidines. nih.gov

Stereochemical Considerations in 5-Fluoro-5,6-dihydropyrimidine Synthesis

The synthesis of 5-fluoro-5,6-dihydropyrimidines often results in the formation of stereoisomers. The addition of fluorine across the C5-C6 double bond of the uracil ring can occur in either a syn or anti fashion, leading to cis and trans diastereomers. fluorine1.ru

For example, the reaction of acetyl hypofluorite with unprotected uracil and cytosine nucleosides can yield two cis-diastereoisomers of both the 6-acetoxy-5-fluoro and 5-fluoro-6-hydroxy adducts. researchgate.netrsc.org NMR analysis has shown that these adducts typically possess the anti-conformation. researchgate.netrsc.org The stereochemistry of the reaction can be highly dependent on the reagents and reaction conditions. For instance, the reaction of acetyl hypofluorite with uracil derivatives in a mixture of acetonitrile (B52724) and water or in various alcohols shows a strong predominance for the syn addition, resulting in mainly cis-isomers. researchgate.net

In the fluorination of uracil with elemental fluorine in the absence of an acetate (B1210297) ion, both cis and trans stereoisomers of 5-fluoro-6-acetoxy-5,6-dihydrouracil are formed. researchgate.net However, when the reaction is conducted in the presence of an acetate ion, only one isomer is predominantly formed along with 5-fluorouracil. researchgate.net This highlights the influence of the reaction medium on the stereochemical outcome.

Derivatization Strategies for 5,6-Dihydrouridine (B1360020) Scaffolds

The 5,6-dihydrouridine scaffold serves as a versatile platform for further chemical modifications to generate a variety of derivatives with potential biological activities.

Regioselective Lithiation for 5-Substituted Uracil Derivatives

Regioselective lithiation is a powerful tool for introducing substituents at specific positions of the uracil ring. The lithiation of 5,6-dihydrouridine can provide a route to 5-substituted uridines. acs.orgkisti.re.krresearchgate.net The position of lithiation (C-5 or C-6) is influenced by the protecting groups on the nucleoside. mostwiedzy.pl For instance, the reaction of 2',3'-O-isopropylidene-5'-O-methoxymethyluridine with lithium diisopropylamide (LDA) primarily results in C-6 lithiation. mostwiedzy.pl This regioselectivity allows for the targeted synthesis of 5,6-disubstituted uridines through subsequent reactions with electrophiles. jst.go.jp

Formation of 5-Fluoro-6-hydroxy-5,6-dihydrouridine (B14451962)

The formation of 5-fluoro-6-hydroxy-5,6-dihydrouridine is a key step in several synthetic pathways. It can be achieved through the hydrolysis of 5-fluoro-6-alkoxy or 5-fluoro-6-acetoxy-5,6-dihydrouracil derivatives. fluorine1.ruresearchgate.net For example, 5-fluoro-6-acetoxy-uracil rapidly converts to 5-fluoro-6-hydroxy-uracil when dissolved in water. researchgate.net

Direct synthesis is also possible. The reaction of acetyl hypofluorite with unprotected uracil nucleosides in water can directly yield 5-fluoro-6-hydroxy adducts. researchgate.netrsc.org Furthermore, the fluorination of 5-substituted uracils, such as 5-halogeno uracils and 5-nitro uracil, in acetic acid followed by treatment with water affords the corresponding 5-fluoro-5-halogeno-6-hydroxy-5,6-dihydropyrimidines and the 5-nitro analogue. nih.govoup.com Oxidative halogenation or nitration of 5-fluorouracil can also lead to the formation of 5-bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils, as well as 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil. researchgate.net

Metabolic and Enzymatic Intermediacy of 5 Fluoro 5,6 Dihydrouridine

Formation from 5-Fluorouracil (B62378) (5-FU) Catabolism

The initial and rate-limiting step in the breakdown of 5-FU is its conversion to 5-fluoro-5,6-dihydrouracil. cancernetwork.comnih.govaacrjournals.orgnvkc.nl This reaction is a critical juncture, as over 80% of an administered dose of 5-FU is catabolized through this pathway, rendering it inactive. nih.govfrontiersin.orgaacrjournals.orgresearchgate.net

Role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) in 5-FU Reduction to 5-Fluoro-5,6-dihydrouracil

The enzyme responsible for the reduction of 5-FU is dihydropyrimidine dehydrogenase (DPD), also known as DPYD. cancernetwork.comnih.govpharmgkb.org DPD catalyzes the conversion of 5-FU to 5-fluoro-5,6-dihydrouracil (DHFU) in an NADPH-dependent reaction. aacrjournals.orgnih.gov This enzymatic step is the primary determinant of 5-FU's availability for anabolic pathways that lead to its cytotoxic effects. cancernetwork.com The activity of DPD can vary significantly among individuals, which can impact the metabolic clearance of 5-FU. europeanreview.org

Subsequent Catabolic Pathways of 5-Fluoro-5,6-dihydrouracil

Following its formation, 5-fluoro-5,6-dihydrouracil is further metabolized through a series of enzymatic reactions, ultimately leading to the formation of smaller, more readily excretable compounds.

Conversion by Dihydropyrimidinase (DHP) to Fluoro-β-ureidopropionate

The second step in the catabolic cascade involves the enzyme dihydropyrimidinase (DHP), which is also referred to as DPYS. pharmgkb.orgresearchgate.net DHP catalyzes the hydrolytic ring opening of 5-fluoro-5,6-dihydrouracil to produce N-carbamoyl-β-fluoroisobutyric acid, more commonly known as fluoro-β-ureidopropionate (FUPA). aacrjournals.orgpharmgkb.orgresearchgate.netnih.gov This reaction is a crucial step in the detoxification pathway of 5-FU. researchgate.net

Further Degradation to Fluoro-β-alanine

The final enzymatic step in this pathway is the conversion of fluoro-β-ureidopropionate to α-fluoro-β-alanine (FBAL). nih.govaacrjournals.orgpharmgkb.orgresearchgate.net This reaction is catalyzed by the enzyme β-ureidopropionase. frontiersin.orgresearchgate.net FBAL is the terminal catabolite in this specific degradation sequence. researchgate.netresearchgate.netplos.org Studies have shown that a significant portion of the administered 5-FU is eventually excreted in the urine as FBAL. mdpi.com In some instances, FBAL can be further conjugated with cholic acid, forming N-cholyl-2-fluoro-beta-alanine, which is then eliminated in the bile. pnas.orgnih.gov

Enzyme Kinetics and Catalytic Efficiencies in 5-Fluoro-5,6-dihydrouracil Metabolism

Kinetics of (R)-5-Fluoro-5,6-dihydrouracil Oxidation by DPDase

Research has been conducted to understand the kinetics of the enzymatic oxidation and hydrolysis of the biologically active isomer, (R)-5-fluoro-5,6-dihydrouracil. nih.gov The oxidation of (R)-5-fluoro-5,6-dihydrouracil back to 5-FU by dihydropyrimidine dehydrogenase (DPDase) is a slow process. nih.gov In contrast, the reduction of 5-FU by DPDase is significantly more efficient. nih.gov

Conversely, (R)-5-fluoro-5,6-dihydrouracil is a highly efficient substrate for dihydropyrimidinase (DPHase), which catalyzes its hydrolysis. nih.gov The catalytic efficiency of DPHase for the hydrolysis of (R)-5-fluoro-5,6-dihydrouracil is approximately double that for its natural substrate, 5,6-dihydrouracil. nih.gov Given that the activity of DPHase is considerably higher than that of DPDase in the liver, the hydrolytic pathway is the predominant route for the in vivo catabolism of (R)-5-fluoro-5,6-dihydrouracil. nih.gov

Table 1: Enzyme Kinetic Parameters for (R)-5-Fluoro-5,6-dihydrouracil Metabolism

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPDase) | (R)-5-Fluoro-5,6-dihydrouracil (Oxidation) | 210 | 0.026 | 1/14th of 5,6-dihydrouracil |

| Dihydropyrimidine Dehydrogenase (DPDase) | 5-Fluorouracil (Reduction) | 0.70 | 3 | 30,000-fold > (R)-5-Fluoro-5,6-dihydrouracil Oxidation |

| Dihydropyrimidinase (DPHase) | (R)-5-Fluoro-5,6-dihydrouracil (Hydrolysis) | 130 | 126 | ~2x that of 5,6-dihydrouracil |

Data sourced from a study on the kinetics of enzymatic oxidation and hydrolysis of (R)-5-fluoro-5,6-dihydrouracil. nih.gov

Kinetics of (R)-5-Fluoro-5,6-dihydrouracil Hydrolysis by DPHase

The hydrolysis of the biologically active (R)-isomer of 5-fluoro-5,6-dihydrouracil by homogeneous dihydropyrimidine aminohydrolase (DPHase) is a highly efficient process. nih.gov Research into the kinetics of this enzymatic reaction has determined the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). nih.gov

(R)-5-fluoro-5,6-dihydrouracil is hydrolyzed very efficiently by DPHase with a Km of 130 µM and a kcat of 126 sec⁻¹. nih.gov These kinetic parameters indicate a high affinity of the enzyme for the substrate and a rapid turnover rate.

Table 1: Kinetic Parameters for the Hydrolysis of (R)-5-Fluoro-5,6-dihydrouracil by DPHase

| Kinetic Parameter | Value |

|---|---|

| Km | 130 µM |

| kcat | 126 sec⁻¹ |

Data sourced from Biochemical Pharmacology, 1994. nih.gov

Comparative Catalytic Efficiencies of DPDase and DPHase with 5-Fluoro-5,6-dihydrouracil

A comparison of the enzymatic handling of (R)-5-fluoro-5,6-dihydrouracil by dihydropyrimidine dehydrogenase (DPDase) and dihydropyrimidine aminohydrolase (DPHase) reveals a significant disparity in their catalytic efficiencies.

DPDase catalyzes a slow oxidation of (R)-5-fluoro-5,6-dihydrouracil with a Km of 210 µM and a kcat of 0.026 sec⁻¹. nih.gov In the reverse reaction, DPDase much more efficiently catalyzes the reduction of 5-fluorouracil (5-FU), with a Km of 0.70 µM and a kcat of 3 sec⁻¹. nih.gov This demonstrates that DPDase favors the reduction of 5-FU approximately 30,000-fold more than it does the oxidation of (R)-5-fluoro-5,6-dihydrouracil. nih.gov

In stark contrast, DPHase hydrolyzes (R)-5-fluoro-5,6-dihydrouracil with high efficiency. nih.gov The catalytic efficiency (kcat/Km) of DPHase for the hydrolysis of (R)-5-fluoro-5,6-dihydrouracil is about twice that for the hydrolysis of the natural substrate, 5,6-dihydrouracil. nih.gov

Table 2: Comparison of Catalytic Efficiencies (kcat/Km) for (R)-5-Fluoro-5,6-dihydrouracil

| Enzyme | Substrate | kcat (sec⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹sec⁻¹) |

|---|---|---|---|---|

| DPDase | (R)-5-Fluoro-5,6-dihydrouracil (Oxidation) | 0.026 | 210 | 124 |

| DPHase | (R)-5-Fluoro-5,6-dihydrouracil (Hydrolysis) | 126 | 130 | 969,231 |

Data sourced from Biochemical Pharmacology, 1994. nih.gov

Biochemical Consequences of Altered 5-FU Metabolism and DPD Activity

The activity of dihydropyrimidine dehydrogenase (DPD) is a critical factor in the metabolism and clinical effects of 5-fluorouracil (5-FU). aacrjournals.orgcancernetwork.com Since over 85% of an administered dose of 5-FU is catabolized by DPD, any alteration in its activity has profound biochemical and clinical consequences. cancernetwork.comcancernetwork.com

A deficiency in DPD activity, which can be partial or complete, is a pharmacogenetic syndrome resulting from molecular defects in the DPD gene. aacrjournals.org This impaired enzymatic function leads to a significant decrease in the clearance of 5-FU, resulting in prolonged exposure to the drug. aacrjournals.org Consequently, a larger proportion of 5-FU is shunted into the anabolic pathway, where it is converted to its cytotoxic nucleotide metabolites, such as 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP). cancernetwork.comresearchgate.net This increased production of active metabolites is associated with severe and potentially life-threatening toxicities, including gastrointestinal and hematologic side effects. nih.gov

Conversely, elevated DPD activity within tumor cells can be a mechanism of resistance to 5-FU. aacrjournals.org Increased catabolism of 5-FU within the tumor reduces the amount of the drug available for conversion into its active, cytotoxic forms. aacrjournals.orgcancernetwork.com This has led to the development of therapeutic strategies that involve the use of DPD inhibitors in combination with 5-FU. cancernetwork.com By blocking the catabolic pathway, these inhibitors aim to increase the intratumoral concentration and therapeutic efficacy of 5-FU. cancernetwork.comcancernetwork.com

Furthermore, variability in DPD activity, both between individuals and due to circadian rhythms, contributes to the inconsistent pharmacokinetics of 5-FU. aacrjournals.orgcancernetwork.com This variability underscores the importance of DPD as a key regulator of 5-FU metabolism and a determinant of its clinical outcome. aacrjournals.org

Molecular and Cellular Biological Interactions of 5 Fluoro 5,6 Dihydrouridine and Its Analogs

Interactions with Nucleic Acid Synthesis Pathways

5-Fluoro-5,6-dihydrouridine and its related fluoropyrimidine analogs are known to interfere with the normal synthesis of nucleic acids. mdpi.com These compounds, structurally similar to natural pyrimidine (B1678525) molecules, can be metabolized within the cell into various active forms that disrupt critical enzymatic pathways. researchgate.net The primary mechanisms of action involve the inhibition of key enzymes required for nucleotide biosynthesis and the incorporation of fraudulent nucleotides into both DNA and RNA, leading to cytotoxicity and cell death. mdpi.comnih.gov

Effects on Thymidylate Synthase (TS) by Fluorinated Dihydrouracil Analogs

Fluorinated pyrimidine analogs, following intracellular conversion, exert a significant inhibitory effect on thymidylate synthase (TS). The metabolite 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) acts as a potent mechanism-based inhibitor of TS. semanticscholar.orgresearchgate.net It forms a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate. semanticscholar.orgresearchgate.net This covalent binding prevents the normal catalytic reaction, which is the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). semanticscholar.orgvumc.nl

The inhibition of TS leads to a depletion of the intracellular dTTP pool, creating an imbalance with other deoxynucleotides, particularly dUTP. pharmgkb.org This "thymineless" state disrupts DNA synthesis and repair, which is a major contributor to the cytotoxic effects of these compounds. mdpi.comsemanticscholar.org The stability of the inhibitory complex can be enhanced by leucovorin, a precursor of 5,10-methylenetetrahydrofolate, which potentiates the effect of the fluoropyrimidine. researchgate.netvumc.nl It is noteworthy that some cancer cells can develop resistance by over-expressing TS, thereby overcoming the inhibitory effect. researchgate.netelifesciences.org

| Compound/Metabolite | Target Enzyme | Effect | Consequence |

| 5-Fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) | Thymidylate Synthase (TS) | Forms a stable covalent complex with TS and 5,10-methylenetetrahydrofolate. semanticscholar.orgresearchgate.net | Inhibition of dTMP synthesis, leading to depletion of dTTP pools and disruption of DNA synthesis. vumc.nlpharmgkb.org |

| Fluorinated Dihydrouracil Analogs | Thymidylate Synthase (TS) | Inhibition of enzyme activity. researchgate.netvumc.nl | "Thymineless death" due to lack of essential DNA precursors. semanticscholar.org |

Influence on RNA Metabolism and Post-transcriptional Modifications

Impact of 5-Fluorouracil (B62378) Incorporation on tRNA Modification Levels (e.g., Pseudouridine (B1679824), Dihydrouridine)

The incorporation of 5-FU into tRNA has been shown to significantly alter the landscape of post-transcriptional modifications. oup.com One of the most prominent effects is the inhibition of pseudouridylation, the most common RNA modification, where uridine (B1682114) is converted to pseudouridine (Ψ). nih.govfrontiersin.org Studies have shown a marked reduction in pseudouridine levels in both cellular and extracellular vesicle-associated small RNAs following 5-FU treatment. biorxiv.orgnih.gov This is thought to occur because 5-FU-containing tRNA acts as a potent inhibitor of pseudouridine synthases. plos.org

| Modification | Effect of 5-FU Treatment | Cell Line/Organism | Research Finding |

| Pseudouridine (Ψ) | Significant decrease in cellular and extracellular vesicle sRNAs. nih.govbiorxiv.orgnih.gov | Colorectal cancer (CRC) cell line DLD-1. biorxiv.orgnih.gov | 5-FU treatment dramatically decreased pseudouridine levels. biorxiv.orgnih.gov |

| 5-methyluridine (B1664183) (m⁵U) | Dose-dependent decrease in total tRNA. oup.com | Yeast (Saccharomyces cerevisiae). oup.com | A 10 μg/ml dose of 5-FU reduced m⁵U levels by approximately 30%. oup.com |

| Dihydrouridine (D) | Not significantly affected under the studied conditions. oup.com | Yeast (Saccharomyces cerevisiae). oup.com | Levels of dihydrouridine remained stable after 5-FU exposure. oup.com |

| Methyl-modified bases | Increased levels in cellular sRNAs. biorxiv.orgnih.gov | Colorectal cancer (CRC) cell line DLD-1. biorxiv.orgnih.gov | In contrast to pseudouridine, a variety of methyl-modified bases increased. biorxiv.orgnih.gov |

Modulation of tRNA Modification Enzymes by Fluorinated Analogs

Fluorinated pyrimidine analogs, particularly 5-FU, directly interfere with the activity of several tRNA modification enzymes. nih.gov The incorporation of 5-FU into tRNA creates a substrate that can act as a mechanism-based inhibitor for enzymes that target uracil (B121893). plos.org For instance, tRNA pseudouridine synthases and tRNA 5-methyluridine-methyltransferases are known to form stable, and in some cases covalent, complexes with 5-FU-containing tRNA. researchgate.netplos.orgnih.gov This sequestration of the enzymes inhibits their ability to modify normal tRNA molecules, leading to a global decrease in specific tRNA modifications. plos.org

Studies in yeast have shown that strains lacking certain tRNA modification enzymes, such as those responsible for pseudouridine or 5-methyluridine synthesis, exhibit increased sensitivity to 5-FU. plos.org This suggests that these enzymes are important in vivo targets of the drug and that their inhibition contributes significantly to its cytotoxic effects. plos.orgnih.gov The loss of multiple tRNA modifications due to both direct enzyme inhibition by 5-FU and genetic deletion of modification enzymes can lead to tRNA destabilization and degradation, further impairing cellular function. nih.gov

| Enzyme | Human Ortholog | Effect of Fluorinated Analogs | Mechanism |

| tRNA pseudouridine synthase (Pus1) | PUS1 | Inhibition of enzymatic activity. plos.orgbiorxiv.org | Forms a stable complex with 5-FU-substituted tRNA. plos.org |

| tRNA (m⁵U54) methyltransferase (Trm2) | TRMT2A | Inhibition of enzymatic activity. researchgate.netbiorxiv.org | Forms a tight-binding complex with 5-FU-substituted tRNA. researchgate.netplos.org |

| Dihydropyrimidine (B8664642) dehydrogenase (DPD) | DPD | Metabolizes 5-FU to dihydrouracil. researchgate.net | The primary enzyme for 5-FU catabolism. researchgate.net |

| Thymidine phosphorylase (TYMP) | TYMP | Converts 5-FU to fluorodeoxyuridine. nih.gov | An activation pathway for 5-FU. nih.gov |

Effects on Small RNA (sRNA) Expression, Base Modifications, and Localization

Recent research has revealed that 5-FU treatment has profound and differential effects on the expression, modification, and cellular trafficking of various small RNAs (sRNAs). biorxiv.orgnih.gov In colorectal cancer cells, 5-FU exposure leads to significant changes in the profiles of microRNAs (miRNAs), small nuclear RNA-derived fragments (snDRs), and small nucleolar RNA-derived fragments (snoRDs). nih.govbiorxiv.org

Specifically, 5-FU treatment has been observed to repress the export of miRNAs and snRNA-derived RNAs into small extracellular vesicles (sEVs), while promoting the export of snoRNA-derived RNAs. nih.gov This indicates a mislocalization and altered trafficking of sRNAs. biorxiv.orgnih.gov Furthermore, as mentioned previously, 5-FU causes a dramatic decrease in pseudouridine levels on both cellular and sEV-associated sRNAs. nih.govbiorxiv.orgnih.gov Conversely, the levels of various methyl-modified bases on cellular sRNAs were found to increase. nih.govbiorxiv.orgnih.gov These findings suggest that 5-FU-induced alterations in sRNA expression, modification, and localization represent another layer of its RNA-based mechanism of action. biorxiv.orgnih.gov

Cellular RNA-Based Mechanisms of Action of Related Fluoropyrimidines

The cytotoxicity of fluoropyrimidines is increasingly attributed to their impact on RNA metabolism, a mechanism that complements the well-established inhibition of thymidylate synthase. nih.govplos.org The incorporation of the metabolite FUTP into RNA is a critical event, leading to a cascade of downstream effects. plos.orgresearchgate.net This fraudulent substitution interferes with the processing and maturation of ribosomal RNA (rRNA) precursors, which can impair ribosome biogenesis and function. plos.orgbiorxiv.org

Furthermore, the incorporation of 5-FU into messenger RNA (mRNA) can affect splicing and translation. plos.org The disruption of tRNA maturation and function through the inhibition of modification enzymes, as detailed earlier, also plays a pivotal role in RNA-based toxicity. oup.comnih.gov The cell may respond to this RNA damage by inducing the expression of genes involved in RNA processing and modification, potentially as a compensatory mechanism. plos.org The relative contribution of RNA- versus DNA-directed effects can vary depending on the specific fluoropyrimidine and the mode of administration. nih.govpharmgkb.org

Cellular Responses and Transcriptional Changes in the Presence of Fluorinated Pyrimidines

The introduction of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), into a cellular environment elicits a complex and widespread cascade of responses, most notably significant alterations in the transcriptional profile of the cell. These changes are a direct consequence of the drug's interference with fundamental cellular processes, including DNA synthesis and RNA processing. spandidos-publications.com Microarray and RNA-sequencing technologies have been instrumental in mapping these transcriptional changes, revealing that a large number of genes are differentially expressed following treatment. aacrjournals.orgwaocp.org

In the MCF-7 breast cancer cell line, for instance, treatment with 5-FU led to the up-regulation of over 600 genes by more than three-fold. aacrjournals.org Among the highly up-regulated genes were spermine/spermidine acetyltransferase (SSAT), annexin (B1180172) II, thymosin-β-10, chaperonin-10, and MAT-8. aacrjournals.org Notably, the induction of several of these genes was found to be dependent on the tumor suppressor protein p53, indicating a crucial role for this pathway in mediating the cellular response to 5-FU. aacrjournals.org Furthermore, the basal expression levels of these genes were found to be elevated in a 5-FU-resistant colorectal cancer cell line (H630-R10) compared to its sensitive parent line, suggesting their potential role as biomarkers of resistance. aacrjournals.org

Studies on colorectal cancer cell lines have further illuminated the transcriptional impact of fluoropyrimidines. In HT-29 cells, a combination treatment including 5-FU resulted in the differential expression of over 15,000 genes, with a significant number of both up- and down-regulated genes. frontiersin.orgnih.gov The pathways most significantly affected were related to intracellular signaling, oxidative stress, apoptosis, and cancer. frontiersin.orgnih.gov A key finding was the significant decrease in the expression of genes encoding DNA excision repair proteins, such as Excision Repair Cross-Complementation Group 1 (ERCC-1) and Group 4 (ERCC-4). frontiersin.orgnih.gov

In gastric cancer cells, resistance to 5-FU has been associated with the altered expression of genes involved in apoptosis, particularly the up-regulation of IAP (inhibitor of apoptosis) repeat-containing genes. e-crt.orgnih.gov A comparative analysis of sensitive and resistant gastric cancer cell lines identified 13 genes directly associated with the response to 5-FU, involved in processes like cell surface interactions, apoptosis, cell cycle, and signal transduction. nih.gov

The cellular response is not limited to protein-coding genes. In colorectal cancer cells resistant to 5-FU-based chemoradiation, a total of 2,662 long non-coding RNAs (lncRNAs) were found to be differentially expressed, highlighting their potential role in drug resistance. waocp.org The pathways implicated by the corresponding changes in mRNA expression included the Jak-STAT, PI3K-Akt, and NF-kappa B signaling pathways. waocp.org

The table below summarizes some of the key transcriptional changes observed in different cancer cell lines in response to fluoropyrimidine treatment.

| Cell Line | Treatment | Key Transcriptional Changes | Implicated Pathways | Reference |

| MCF-7 (Breast Cancer) | 5-FU | Up-regulation of SSAT, Annexin II, Thymosin-β-10, Chaperonin-10, MAT-8 | p53-mediated response | aacrjournals.org |

| HT-29 (Colorectal Cancer) | 5-FU/OXP/FA | Down-regulation of ERCC-1, ERCC-4 | DNA Repair, Oxidative Stress, Apoptosis | frontiersin.orgnih.gov |

| SNU638-R (Gastric Cancer) | 5-FU | Up-regulation of IAP repeat-containing genes | Apoptosis Resistance | e-crt.orgnih.gov |

| HCT116 (Colorectal Cancer) | 5-FU-based chemoradiation | Differential expression of 2,662 lncRNAs and 2,398 mRNAs | Jak-STAT, PI3K-Akt, NF-kappa B | waocp.org |

| T.T, TE-2, TE-6 (Esophageal Cancer) | 5-FU | Up-regulation of ISG15K, ISG-54K, IFNAR2 | Interferon Signaling | iiarjournals.org |

Direct Cellular Effects of 5-Fluoro-5,6-dihydrouracil (e.g., Cytotoxicity in Specific Cell Lines)

5-Fluoro-5,6-dihydrouracil (5-FDHU or 5-DHFU) is the initial and primary catabolite of the widely used anticancer drug 5-fluorouracil (5-FU). glpbio.com This conversion is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). glpbio.com The direct cellular effects of 5-FDHU, particularly its cytotoxicity, are markedly different from those of its parent compound, 5-FU.

Research has consistently shown that 5-FDHU is significantly less toxic to cells than 5-FU. For instance, in the WiDr human colon cancer cell line, the IC50 value (the concentration required to inhibit the growth of 50% of cells) for 5-FDHU was 560 µM, whereas for 5-FU it was 3.3 µM, indicating a dramatic reduction in cytotoxic potency. acs.org This observation is supported by other findings which suggest that 5-DHFU is approximately 100-fold less toxic to human cells than 5-FU. caymanchem.com

The following table presents a comparison of the cytotoxic activity of 5-FU and its metabolite, 5-fluoro-5,6-dihydrouracil, in different human cell lines.

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| 5-Fluorouracil (5-FU) | WiDr | Human Colon Cancer | 3.3 µM | acs.org |

| 5-Fluoro-5,6-dihydrouracil (5-FDHU) | WiDr | Human Colon Cancer | 560 µM | acs.org |

| 5-Fluoro-5,6-dihydrouracil (5-FDHU) | HaCaT | Human Keratinocytes | 13.5 µM | aacrjournals.org |

Interactions with DNA Repair Mechanisms and Enzymes

The cytotoxic mechanisms of fluorinated pyrimidines are intimately linked to the cell's DNA repair pathways. When metabolites of drugs like 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP), are incorporated into DNA, they create lesions that are recognized and processed by various DNA repair enzymes. caymanchem.com This engagement of repair machinery, particularly base excision repair (BER), can lead to the formation of DNA strand breaks, which, if persistent, contribute to cell death.

Several DNA glycosylases, key enzymes in the BER pathway, have been identified as interacting with fluorinated pyrimidine-containing DNA. Uracil-DNA glycosylase (UDG) is capable of excising 5-FU from DNA, although its efficiency for 5-FU is much lower than for its natural substrate, uracil. Another glycosylase, thymine (B56734) DNA glycosylase (TDG), plays a significant role in the cellular response to 5-FU. Inactivation of TDG in both mouse and human cancer cells has been shown to confer resistance to 5-FU. This is because the excision of 5-FU by TDG generates persistent DNA strand breaks and activates DNA damage signaling pathways.

The single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) is another enzyme that excises 5-FU from DNA. The action of SMUG1 can actually reduce the cytotoxicity of the drug by removing the damaged base.

The interaction with DNA repair is further highlighted by transcriptional studies, which show that treatment with 5-FU can lead to the downregulation of key DNA repair genes like ERCC1 and ERCC4 in colorectal cancer cells. frontiersin.orgnih.gov Conversely, in gastric cancer cells, sensitivity to 5-FU has been associated with the upregulation of the DNA damage-binding protein 2 (DDB2) gene. nih.gov

Binding of DNA Glycosylases (e.g., hNEIL1) to 2'-Fluoro-2'-deoxy-5,6-dihydrouridine within DNA

The interaction between DNA glycosylases and fluorinated pyrimidine analogs has been characterized at the atomic level through structural biology. A notable example is the binding of the human Nei-like DNA glycosylase 1 (hNEIL1) to DNA containing a specific analog, 2'-fluoro-2'-deoxy-5,6-dihydrouridine.

Crystal structures of mutant forms of hNEIL1 (R242, Y244H and R242, G249P) have been solved in complex with a duplex DNA containing this fluorinated nucleoside. aacrjournals.orgwaocp.orgnih.gove-crt.org These structures provide a high-resolution view of how the enzyme recognizes and binds to this specific type of DNA lesion. The data from these crystallographic studies, deposited in the Protein Data Bank, are crucial for understanding the precise molecular interactions that govern the recognition of damaged bases by DNA repair enzymes. This knowledge is fundamental to elucidating the mechanisms by which cells respond to the DNA damage induced by fluorinated pyrimidines and their analogs.

Structural Characterization and Conformational Analysis of 5 Fluoro 5,6 Dihydrouridine

Conformational Properties of the Saturated 5,6-Dihydropyrimidine Ring System

The reduction of the C5-C6 double bond in the uridine (B1682114) base to form a 5,6-dihydropyrimidine ring introduces significant conformational changes. nih.gov Unlike the planar aromatic ring of uracil (B121893), the saturated dihydropyrimidine (B8664642) ring is non-planar and puckered. nih.govwikipedia.org This alteration is a defining characteristic of dihydrouridine and its derivatives. nih.gov

X-ray crystallographic studies of dihydropyrimidine derivatives have shown that the ring system often adopts a flattened boat or screw-boat conformation. These conformations are stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding. The specific conformation can influence the compound's chemical reactivity and biological activity.

The presence of a fluorine atom at the C5 position further influences the ring's conformation. In related dihydropyrimidine structures, C5-disubstitution can favor a conformation where the substituent, in this case, the fluorine atom, occupies a pseudo-equatorial position. This orientation, in turn, affects the positioning of other groups attached to the ring.

| Feature | Description | Source |

| Ring Pucker | The saturated 5,6-dihydropyrimidine ring is non-planar and puckered, unlike the flat uracil ring. | nih.govwikipedia.org |

| Conformation | Often adopts a flattened boat or screw-boat conformation. | |

| Stabilization | Conformation is stabilized by intramolecular and intermolecular hydrogen bonding. | |

| C5-Substitution Effect | A substituent at the C5 position can influence the ring's preferred conformation. | acs.org |

Influence on Nucleic Acid Structure and Dynamics

The incorporation of 5-fluoro-5,6-dihydrouridine into an RNA strand has profound effects on the local and potentially global structure and dynamics of the nucleic acid.

Modulation of Sugar Conformation (e.g., C2′-endo) and Flexibility in RNA

Dihydrouridine and its derivatives, including this compound, have been shown to favor a C2′-endo conformation for the ribose sugar, which is more flexible than the C3′-endo conformation typically associated with A-form RNA helices. nih.govwikipedia.org This preference for the C2′-endo pucker is not only confined to the modified nucleotide itself but can also be propagated to the adjacent nucleotide on its 5' side. nih.govwikipedia.org This increased flexibility can be significant in the context of tRNA function, where conformational changes are essential for its biological role. wikipedia.orgpnas.org The presence of dihydrouridine is notably higher in the tRNA of organisms that live in cold environments, suggesting that the increased flexibility it imparts is advantageous for function at low temperatures. wikipedia.org

| Parameter | Effect of this compound | Source |

| Helical Stacking | Disrupts and destabilizes local RNA helical stacking due to the non-planar ring. | nih.govwikipedia.orgoup.com |

| Sugar Pucker | Promotes a more flexible C2′-endo conformation of the ribose sugar. | nih.govwikipedia.org |

| Conformational Propagation | The preference for C2′-endo pucker can be transmitted to the neighboring 5' nucleotide. | nih.govwikipedia.org |

| Overall RNA Structure | Increases local flexibility and destabilizes ordered, A-type helical structures. | nih.govwikipedia.orgpnas.org |

Structural Insights into Enzyme-Substrate Complexes

The structural characteristics of this compound are critical for understanding its interactions with enzymes, particularly those involved in tRNA modification.

Structural Basis for Enzyme-Mediated Reduction of Uracil Rings

The reduction of the uracil ring is a redox-dependent reaction that requires a reducing agent like NADPH and utilizes a flavin mononucleotide (FMN) cofactor. nih.govpnas.orgnih.gov In the active site of Dus, the target uracil base stacks on the isoalloxazine ring of the FMN cofactor. pnas.org A key step in the proposed catalytic mechanism involves a covalent intermediate where a cysteine residue from the enzyme forms a bond with the C5 atom of the uracil ring. pnas.org This covalent adduct transforms the C5-C6 double bond into a single bond, facilitating the subsequent hydride transfer from the reduced FMN to the C6 atom. pnas.org The presence of a fluorine atom at the C5 position, as in 5-fluorouracil (B62378), can lead to the formation of a stable covalent complex with the enzyme, effectively inhibiting its activity. This mechanism-based inhibition is a key aspect of the action of fluoropyrimidine drugs.

| Enzyme Component | Role in Uracil Reduction | Source |

| Dihydrouridine Synthase (Dus) | Catalyzes the reduction of uridine to dihydrouridine in tRNA. | pnas.org |

| NADPH | Provides the reducing equivalents for the reaction. | nih.gov |

| Flavin Mononucleotide (FMN) | Acts as a cofactor, transferring a hydride to the uracil ring. | nih.govpnas.orgnih.gov |

| Catalytic Cysteine Residue | Forms a transient covalent bond with the C5 atom of the uracil base. | pnas.org |

Advanced Analytical and Detection Methodologies for 5 Fluoro 5,6 Dihydrouridine

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 5-Fluoro-5,6-dihydrouracil (the base of 5-Fluoro-5,6-dihydrouridine) and its parent compound, 5-fluorouracil (B62378) (5-FU). nih.govresearchgate.net These methods are frequently used for pharmacokinetic profiling and for determining the activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the conversion of 5-FU to 5-Fluoro-5,6-dihydrouracil. nih.gov

A common approach involves reversed-phase HPLC columns, such as a Hypersil C18 or an RP-18 X-Terra column. nih.govnih.gov Isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer (e.g., KH2PO4 35 mmol/L, pH 4.0) is often employed. nih.gov Detection is typically achieved using a diode array detector or a UV detector, with measurement wavelengths set around 210-215 nm for 5-Fluoro-5,6-dihydrouracil and 254 nm for 5-FU. nih.govnih.gov Sample preparation usually involves solid-phase or liquid-liquid extraction from biological matrices like plasma. nih.govresearchgate.net

The performance of these HPLC methods is characterized by good linearity, with correlation coefficients often exceeding 0.999. nih.govresearchgate.net The limits of detection and quantification are typically in the low nanogram per milliliter range, making these assays sufficiently sensitive for clinical and research applications. nih.gov

Table 1: HPLC Method Parameters for Analysis of 5-Fluoro-5,6-dihydrouracil (5-FDHU) and 5-Fluorouracil (5-FU)

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Hypersil C18 (25 cm x 4.6 mm, 10 µm) | nih.gov |

| Mobile Phase | Isocratic elution with KH2PO4 35 mmol/L, pH 4.0 | nih.gov |

| Detection | Diode array detector (Measurement: 215 nm, Reference: 360 nm) | nih.gov |

| Internal Standard | 5-Fluorocytosine | nih.gov |

| Elution Time | Within 13 minutes for 5-Fluorocytosine, 5-FDHU, and 5-FU | nih.gov |

| Recovery | 81% to 85% for all compounds | nih.gov |

| Limit of Detection | 3.2 ng/mL | nih.gov |

| Limit of Quantification | 16 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific alternative for the simultaneous quantification of 5-fluorouracil and its metabolite, 5,6-dihydro-5-fluorouracil. nih.govnih.gov A key step in GC-MS analysis of these non-volatile compounds is derivatization to increase their volatility. This is often achieved by converting them into their tert-butyldimethylsilyl derivatives. nih.gov

Following extraction from biological samples like plasma or urine, the analytes are derivatized and then separated on a GC column before being detected by a mass spectrometer. nih.govnih.gov Electron impact ionization is a commonly used ionization technique. nih.gov For enhanced sensitivity, especially for low concentrations of 5,6-dihydro-5-fluorouracil, chemical ionization can be utilized. nih.gov The use of an internal standard, such as 5-chlorouracil (B11105) or 5-bromouracil, is essential for accurate quantification. nih.govnih.gov

GC-MS methods can achieve detection limits in the low ng/mL range, for instance, 0.5 ng/ml for 5-fluorouracil in plasma. nih.gov This makes the technique suitable for detailed pharmacokinetic studies.

Table 2: GC-MS Method for 5-Fluorouracil and 5,6-dihydro-5-fluorouracil Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion to tert-butyldimethylsilyl derivatives | nih.gov |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | nih.gov |

| Internal Standard | 5-Chlorouracil or 5-Bromouracil | nih.govnih.gov |

| Detection Limit (5-FU in plasma) | 0.5 ng/mL | nih.gov |

| Detection Limit (5,6-dihydro-5-fluorouracil) | 10 ng/mL (with CI) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the analysis of nucleosides due to their high sensitivity and specificity.

Isotope dilution LC-MS is a powerful technique for the accurate quantification of nucleosides in biological samples, including RNA. ebi.ac.uknih.gov This method involves the use of stable isotope-labeled internal standards, which have chemical and physical properties nearly identical to the analyte of interest. ebi.ac.uknih.gov For the analysis of dihydrouridine in RNA, for example, [1,3-¹⁵N₂]dihydrouridine can be used as an internal standard. ebi.ac.uknih.gov

The process typically involves the enzymatic digestion of RNA into its constituent nucleosides, followed by the addition of the labeled internal standard. ebi.ac.uknih.gov The sample is then analyzed by LC-MS, with detection performed using selected ion monitoring of the protonated molecular ions of both the labeled and unlabeled nucleosides. ebi.ac.uk This approach allows for very precise and accurate quantification, even at very low concentrations. nih.gov

LC-MS is also employed to measure the incorporation of fluorinated nucleosides like 5-fluorouridine (B13573) into cellular RNA. researchgate.netoup.com To perform this analysis, total cellular RNA is extracted and enzymatically digested into individual nucleosides. researchgate.net These nucleoside mixtures are then analyzed by LC-MS or LC-MS/MS.

For instance, in one study, an Agilent 1260 series HPLC coupled to an Agilent 6460 Triple Quadrupole mass spectrometer with an electrospray ion source was used. oup.com The separation was achieved on a Synergi Fusion column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). oup.com This methodology allows for the relative and absolute quantification of modified nucleosides, providing insights into the metabolic fate of fluorinated pyrimidines within the cell. researchgate.netoup.com

Activity-Based Probing for RNA-Modifying Enzymes using Fluorinated Analogs

A novel application of fluorinated nucleosides is in the field of activity-based protein profiling (ABPP), specifically for identifying and characterizing RNA-modifying enzymes. nih.govnih.gov A technique known as RNA-mediated activity-based protein profiling (RNABPP) utilizes metabolic labeling with fluorinated pyrimidine (B1678525) analogs like 5-fluorocytidine (B16351) (5-FCyd) or 5-fluorouridine (5-FUrd). nih.govrsc.org

These fluorinated nucleosides are incorporated into cellular RNA during transcription. nih.gov The fluorine atom at the C5 position acts as a mechanism-based inhibitor for certain RNA-modifying enzymes, such as dihydrouridine synthases (DUS). nih.govnih.gov These enzymes form a covalent crosslink with the 5-fluorouridine-modified RNA, allowing for the enrichment of these enzyme-RNA complexes and subsequent identification of the enzymes by mass spectrometry-based proteomics. nih.govresearchgate.net This approach has been successfully used to identify DUS3L as an enzyme that interacts with 5-FUrd-modified RNA. researchgate.netresearchgate.net

Chromatographic and Spectroscopic Methods for Metabolite Profiling

The comprehensive profiling of this compound and its related metabolites relies on a combination of chromatographic and spectroscopic methods. As detailed in the preceding sections, HPLC, GC-MS, and LC-MS are the primary techniques for this purpose. nih.govresearchgate.netnih.gov

Reversed-phase HPLC with UV detection is a robust method for routine analysis and pharmacokinetic studies. nih.govresearchgate.net GC-MS, with its high sensitivity after derivatization, is excellent for quantitative analysis in complex biological matrices. nih.govnih.gov LC-MS/MS offers the highest specificity and sensitivity, making it ideal for detailed metabolic studies and the analysis of nucleosides incorporated into RNA. researchgate.netoup.com

Spectroscopic methods, particularly mass spectrometry, are integral to these techniques, providing not only quantification but also structural information for metabolite identification. nih.govoup.com Together, these advanced analytical methodologies provide a powerful toolkit for researchers to investigate the complex biochemistry of this compound.

Future Research Directions and Unexplored Avenues for 5 Fluoro 5,6 Dihydrouridine

Novel Synthetic Approaches for Enantiopure 5-Fluoro-5,6-dihydrouridine and Analogs

The synthesis of this compound and its analogs presents a significant challenge, particularly in achieving enantiopure forms. The presence of two stereocenters at the C5 and C6 positions of the dihydropyrimidine (B8664642) ring means the molecule can exist as four possible stereoisomers. As the biological activity of these isomers can vary significantly, the development of stereoselective synthetic routes is of paramount importance.

Current synthetic methods often involve the direct fluorination of dihydrouridine or the reaction of 5-substituted uracils with fluorine, which can lead to a mixture of stereoisomers. nih.govrsc.org For instance, the reaction of 5-substituted uracils with fluorine in various solvents has been shown to yield 5-fluoro-5,6-substituted-5,6-dihydropyrimidines. rsc.org While methods for the synthesis of the biologically active (R)-isomer of the base, (R)-5-fluoro-5,6-dihydrouracil, have been reported, extending these to the nucleoside and achieving high enantiomeric excess remains a key goal. nih.gov

Future research should focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts, such as double axially chiral anionic phase-transfer catalysts, which have been successful in the asymmetric fluorocyclization of other nitrogen-containing heterocycles. nih.gov Another promising avenue is the application of photoenzymatic methods. Recent studies have demonstrated the use of ene-reductases under blue light irradiation for the enantioselective synthesis of fluorinated amides with remote stereocenters. nih.govresearchgate.net Adapting such biocatalytic systems for the synthesis of this compound could provide a highly efficient and stereoselective route to the desired enantiomers.

Furthermore, the development of synthetic routes for novel analogs of this compound is a crucial area of research. The synthesis of derivatives with modifications at the sugar moiety or the pyrimidine (B1678525) ring could lead to compounds with enhanced stability, altered biochemical interactions, or novel biological activities.

| Synthetic Approach | Description | Potential Advantages | Key Research Challenges |

| Asymmetric Catalysis | Use of chiral catalysts to direct the stereochemical outcome of the fluorination and reduction steps. | High enantioselectivity, potential for scalability. | Catalyst design and optimization, control over diastereoselectivity. |

| Photoenzymatic Synthesis | Application of light-activated enzymes, such as ene-reductases, for stereoselective synthesis. nih.govresearchgate.net | High stereocontrol, environmentally friendly reaction conditions. | Enzyme engineering for substrate specificity, optimization of reaction conditions. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce the desired stereochemistry. | Access to specific enantiomers. | Limited availability of suitable starting materials, potentially longer synthetic routes. |

| Analog Synthesis | Development of methods to create derivatives with modified sugar or base moieties. | Exploration of structure-activity relationships, development of compounds with improved properties. | Regioselective modification, maintaining desired stereochemistry. |

Comprehensive Elucidation of Direct Biochemical Interactions

The direct biochemical interactions of this compound are not well understood. While it is known as a catabolite of 5-FU, its potential to directly interact with and modulate the function of cellular macromolecules remains an open question. Studies have suggested that this compound can form stable complexes with RNA polymerases and other enzymes involved in nucleic acid metabolism. smolecule.com However, the specific targets and the functional consequences of these interactions require further investigation.

A key area of future research will be the identification of proteins that directly bind to this compound. This could be achieved using techniques such as affinity chromatography-mass spectrometry, where the molecule is immobilized on a resin to capture its binding partners from cell lysates. Furthermore, the enzymatic activity of the base of this compound, 5-fluoro-5,6-dihydrouracil, has been studied in the context of the 5-FU catabolic pathway. It is a substrate for both dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase (DPHase). nih.gov The kinetics of these enzymatic reactions have been characterized, revealing that the hydrolysis by DPHase is significantly more efficient than the oxidation by DPD. nih.gov

The interaction with dihydrouridine synthases (Dus) is another area of interest. These enzymes are responsible for the formation of dihydrouridine in tRNA. pnas.org Studies have shown that 5-fluorouridine-modified RNA can form a covalent crosslink with the dihydrouridine synthase homolog DUS3L, suggesting that fluorinated pyrimidines can act as mechanism-based inhibitors of these enzymes. nih.gov Investigating whether free this compound can interact with and potentially inhibit Dus enzymes is a logical next step.

| Potential Interaction Partner | Hypothesized Interaction | Potential Consequence | Proposed Research Approach |

| Dihydrouridine Synthases (Dus) | Competitive or allosteric inhibition. | Alteration of tRNA modification and function, impact on translation. | In vitro enzyme assays, structural studies of enzyme-ligand complexes. |

| RNA Polymerases | Binding to the active site or allosteric sites. | Inhibition of transcription, alteration of gene expression. | In vitro transcription assays, crosslinking studies. |

| Other Nucleoside/Nucleotide Binding Proteins | Interaction with kinases, phosphorylases, or transporters. | Modulation of nucleotide metabolism, altered cellular signaling. | Kinase assays, transport assays, thermal shift assays. |

| Dihydropyrimidine Dehydrogenase (DPD) | Substrate for oxidation back to 5-Fluorouracil (B62378). | Re-activation of the chemotherapeutic agent. | Kinetic analysis of the reverse reaction. |

Development of this compound as a Molecular Probe for RNA Structure and Function

The unique chemical properties of this compound make it a promising candidate for development as a molecular probe to investigate RNA structure and function. The fluorine atom at the C5 position is a sensitive NMR probe, and its incorporation into RNA can provide valuable information about the local environment and dynamics of the molecule. acs.orgnih.gov

Recent research has demonstrated the power of using fluorinated pyrimidines to study RNA-modifying enzymes. For example, 5-fluorouridine (B13573) has been used in an activity-based protein profiling strategy to identify the targets of dihydrouridine synthases in living cells. nih.gov This approach relies on the formation of a stable covalent bond between the fluorinated nucleoside in RNA and the enzyme, allowing for the capture and identification of the enzyme. Similarly, 5-bromouridine (B41414) has been used as a mechanism-based probe to investigate the substrate specificity of human dihydrouridine synthase 2 (hDUS2). acs.orgnih.gov

Future research should focus on adapting these strategies to utilize this compound itself as a probe. This could involve the enzymatic or chemical incorporation of this compound into RNA, followed by studies of its effects on RNA structure and its interactions with RNA-binding proteins. The development of this compound-based probes could provide a powerful tool for dissecting the complex processes of RNA modification and its role in gene regulation.

| Probe Application | Methodology | Information Gained |

| NMR Spectroscopy | Incorporation of this compound into RNA and analysis by 19F NMR. | Local structure, dynamics, and conformational changes in RNA. nih.govoup.com |

| Activity-Based Protein Profiling | Use of this compound-containing RNA to trap and identify interacting enzymes. | Identification of enzymes that bind to or process dihydrouridine-containing RNA. nih.gov |

| Crosslinking and Mass Spectrometry | Covalent crosslinking of this compound-containing RNA to binding partners, followed by mass spectrometry to identify the proteins and binding sites. | Mapping of RNA-protein interaction networks. |

| Fluorescence Labeling | Attachment of a fluorescent dye to this compound for use in fluorescence microscopy or single-molecule studies. | Visualization of RNA localization and dynamics in cells. |

Investigating its Potential Beyond Known Metabolic Pathways of 5-FU

The established metabolic fate of this compound is its sequential degradation to fluoro-β-ureidopropionate (FUPA) and then to fluoro-β-alanine (FBAL). pharmgkb.orgresearchgate.net However, there are intriguing possibilities for its involvement in other cellular processes that warrant further investigation.

One such possibility is the reverse reaction, where this compound is oxidized back to 5-Fluorouridine or its base, 5-Fluorouracil. The enzyme responsible for the initial reduction of 5-FU, dihydropyrimidine dehydrogenase (DPD), is known to catalyze a reversible reaction. tandfonline.com While the reduction of 5-FU is favored, the potential for the reverse reaction to occur in certain cellular contexts could have significant implications, essentially creating a reservoir of the active drug. nih.gov

Furthermore, the downstream catabolites of this compound may not be inert. Studies have shown that α-fluoro-β-alanine (FBAL), the final product of 5-FU catabolism, can attenuate the antitumor activity of 5-FU and potentiate its toxicity. researchgate.net This suggests that the catabolic pathway of 5-FU is not simply a detoxification route but may generate metabolites with their own biological activities. Investigating the effects of this compound and its direct downstream metabolite, FUPA, on cellular processes is therefore a critical area for future research.

Another unexplored avenue is the potential for this compound to be a substrate for other enzymes not currently associated with the 5-FU metabolic pathway. Its structural similarity to the natural nucleoside dihydrouridine suggests that it might interact with enzymes involved in dihydrouridine metabolism, such as dihydrouridine synthases, as mentioned earlier.

| Unexplored Avenue | Hypothesis | Potential Implication |

| Reversibility of Metabolism | This compound can be enzymatically oxidized back to 5-Fluorouridine or 5-Fluorouracil. nih.govtandfonline.com | Acts as a cellular reservoir for the active drug, influencing the duration of its therapeutic effect. |

| Biological Activity of Catabolites | The direct downstream catabolite, fluoro-β-ureidopropionate (FUPA), has intrinsic biological activity. | Modulation of cellular pathways independent of the parent drug, contributing to the overall pharmacological profile of 5-FU. |

| Interaction with Dihydrouridine Pathways | This compound can be recognized and processed by enzymes that handle endogenous dihydrouridine. | Interference with normal tRNA modification and function, leading to novel cytotoxic mechanisms. |

| Alternative Enzymatic Modifications | This compound can be a substrate for other modifying enzymes, such as glycosylases or kinases. | Generation of novel metabolites with unknown functions. |

Computational Modeling and Simulation Studies on its Interactions and Reactivity

Computational modeling and simulation offer powerful tools to investigate the interactions and reactivity of this compound at an atomic level. While numerous in silico studies have focused on 5-FU and its anabolic metabolites, this compound has received comparatively little attention. rsc.orgnih.govresearchgate.net

Molecular docking studies can be employed to predict the binding modes of this compound to the active sites of various enzymes, such as dihydrouridine synthases, RNA polymerases, and other potential protein targets. These studies can help to prioritize experimental investigations and guide the design of novel analogs with improved binding affinity.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in complex with its target proteins. nih.govresearchgate.net These simulations can reveal how the molecule affects the conformational landscape of the protein and can be used to calculate binding free energies, providing a quantitative measure of the interaction strength.

Quantum mechanics (QM) calculations can be used to study the electronic structure and reactivity of this compound. researchgate.net These calculations can help to understand the mechanism of its enzymatic processing and its potential to participate in chemical reactions within the cell.

Future computational research should aim to build accurate models of this compound in complex with its known and predicted biological targets. These studies will be invaluable for interpreting experimental data and for guiding the development of this molecule for therapeutic or biotechnological applications.

| Computational Method | Research Question | Expected Outcome |

| Molecular Docking | How does this compound bind to the active sites of enzymes like Dus and DPD? | Predicted binding poses and identification of key interacting residues. |

| Molecular Dynamics (MD) Simulations | What is the stability and dynamics of the this compound-protein complexes? | Understanding of the conformational changes upon binding and calculation of binding affinities. |

| Quantum Mechanics (QM) Calculations | What is the reaction mechanism for the enzymatic processing of this compound? | Elucidation of the transition states and reaction energetics. |

| Hybrid QM/MM Simulations | How does the protein environment influence the reactivity of this compound? | A detailed picture of the enzymatic reaction mechanism in its biological context. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.